molecular formula C12H13N3O2S2 B11201724 4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide

4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide

Cat. No.: B11201724
M. Wt: 295.4 g/mol
InChI Key: UOHWNRSZUMEPBP-UHFFFAOYSA-N
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Description

4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, is a prominent feature in this compound . Thiazoles are known for their diverse biological activities and are found in various pharmaceutical agents .

Preparation Methods

The synthesis of 4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide typically involves the reaction of a thiazole derivative with a benzenesulfonamide precursor. One common method includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the cellular pH balance, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide can be compared with other thiazole-containing compounds such as:

What sets this compound apart is its unique combination of a cyclopropyl group and a benzenesulfonamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C12H13N3O2S2/c13-19(16,17)10-5-3-9(4-6-10)14-12-15-11(7-18-12)8-1-2-8/h3-8H,1-2H2,(H,14,15)(H2,13,16,17)

InChI Key

UOHWNRSZUMEPBP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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